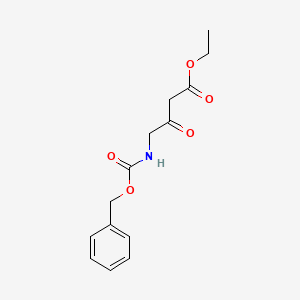

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNLTCWHKVPONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437624 | |

| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67706-69-8 | |

| Record name | Ethyl 3-oxo-4-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67706-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Alkylation of Benzyl Alcohol with Ethyl 4-bromoacetoacetate

One established method involves the reaction of benzyl alcohol with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C, followed by the addition of ethyl 4-bromoacetoacetate at 20°C for 12 hours. This two-stage reaction yields Ethyl 4-(benzyloxy)-3-oxobutanoate with an 88.5% yield after purification by silica gel chromatography.

Reaction Conditions and Steps:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Benzyl alcohol + NaH in THF, 0°C, 0.5 h | Formation of benzyl alkoxide | — |

| 2 | Addition of ethyl 4-bromoacetoacetate, 20°C, 12 h | Nucleophilic substitution to form ether linkage | 88.5% |

- The reaction is performed under nitrogen to avoid moisture and oxygen interference.

- The product is isolated by acid quenching, extraction with ethyl acetate, drying, and column chromatography.

- The product is a colorless oil with characteristic NMR signals confirming structure.

Preparation via Reaction of N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester with Halogenoacetate Enolate

A more complex method involves the reaction of a protected amino acid derivative (N-benzyloxycarbonyl-L-phenylalanine methyl ester) with an alkali metal enolate of a halogenoacetate. This process proceeds at low temperatures (-50°C to 0°C) in solvents such as tetrahydrofuran or toluene.

- The reaction forms the β-keto ester with the Cbz-protected amino group.

- N-bromosuccinimide or other halogenating agents are used for oxidative halogenation steps.

- Reaction times range from 10 to 60 minutes at temperatures from -20°C to room temperature.

- Purification is achieved by silica gel chromatography or recrystallization.

Reaction Summary:

| Parameter | Details |

|---|---|

| Starting materials | N-Cbz-L-phenylalanine methyl ester, halogenoacetate enolate |

| Solvents | THF, toluene, ethyl acetate, dichloromethane |

| Temperature | -50°C to 0°C |

| Reaction time | 10–60 minutes |

| Purification | Silica gel chromatography, recrystallization |

| Yield | Moderate to high, depending on conditions |

This method allows for selective formation of the desired β-keto ester with control over stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acid or base.

Reduction: Commonly performed using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles and appropriate solvents.

Major Products Formed

Hydrolysis: 4-(Benzyloxycarbonylamino)-3-oxobutanoic acid and ethanol.

Reduction: Ethyl 4-(benzyloxycarbonylamino)-3-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the benzyloxycarbonyl group can enhance cytotoxicity against cancer cell lines.

Agricultural Science

The compound has been evaluated for its herbicidal properties, particularly in selective weed control. Its unique structure allows it to interact with plant growth regulators, making it effective against certain weed species while being less harmful to crops.

Case Study: Herbicidal Efficacy

Field trials have demonstrated that formulations containing this compound can significantly reduce weed biomass without adversely affecting crop yield, indicating its potential as a safe herbicide alternative.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions.

Application Example: Synthesis of Peptide Derivatives

The compound can be used to synthesize peptide derivatives through coupling reactions with amino acids, facilitating the development of novel peptides with therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide bond formation. The benzyloxycarbonylamino group can protect amino acids during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Key Structural Variations and Functional Group Analysis

The table below compares Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate with five structurally related analogs:

Stability and Spectral Characterization

- Stability Challenges: this compound and its dihydropyridyl analogs () are prone to decomposition under prolonged storage, as evidenced by missing ¹³C-NMR data due to instability .

- Spectral Data : IR and ¹H-NMR are critical for confirming β-keto ester (C=O ~1730 cm⁻¹) and Cbz groups (N-H ~3300 cm⁻¹) .

Biological Activity

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, with the CAS number 67706-69-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : C14H17NO5

- Molecular Weight : 279.29 g/mol

- Structure : The compound features a benzyloxycarbonyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of N-(benzyloxycarbonyl)glycine using carbonyldiimidazole in tetrahydrofuran.

- Condensation with ethyl potassium malonate , facilitated by magnesium chloride under controlled temperature conditions.

The overall yield of this synthesis can reach approximately 60% under optimized conditions .

This compound is primarily recognized for its potential as an enzyme inhibitor. The presence of the benzyloxycarbonyl group allows for specific interactions with target enzymes, potentially blocking their active sites and inhibiting their functions. This property is significant in the development of therapeutic agents aimed at various diseases through enzyme modulation .

Case Studies

- Antibacterial Studies : A compound structurally related to this compound was tested against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 256 µg/mL against E. coli and S. aureus . This suggests that similar derivatives may exhibit comparable efficacy.

- Enzyme Inhibition : Research indicates that compounds with similar functional groups can effectively inhibit enzymes involved in metabolic pathways related to inflammation and infection. The precise targets for this compound remain to be fully elucidated but warrant further investigation.

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, and how do their yields compare?

this compound can be synthesized via two main routes:

- Route 1 : Condensation of 4-chloroacetoacetic acid ethyl ester with benzyl alcohol under nucleophilic substitution conditions, achieving a yield of ~91%.

- Route 2 : Reaction of diazoacetic ester with benzyloxyacetaldehyde via a [3+2] cycloaddition mechanism, yielding ~82%. Route 1 is preferred for scalability and higher efficiency, while Route 2 may require careful control of diazo compound stability. Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR and IR to confirm the ester and benzyloxycarbonyl groups .

Q. How can competing reaction pathways be minimized during the synthesis of this compound?

Competing pathways, such as unintended alkylation or hydrolysis, are mitigated by:

- Using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the ester group.

- Optimizing reaction temperature (e.g., 0–25°C) to suppress side reactions like over-alkylation.

- Employing catalysts like DMAP for selective benzyloxycarbonyl group formation. Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester triplet), δ 4.1–4.3 ppm (ester quartet), and δ 5.1–5.3 ppm (benzyloxy singlet).

- IR : Strong absorption at ~1740 cm<sup>-1</sup> (C=O ester) and ~1680 cm<sup>-1</sup> (amide/ketone).

- Mass Spectrometry : Molecular ion peak at m/z 307 (M+H<sup>+</sup>) confirms molecular weight .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation in Friedel-Crafts alkylation involving this compound?

When using AlCl3 as a catalyst in aromatic alkylation (e.g., benzene), competing pathways generate byproducts like ethylbenzene or anthracene derivatives. Key factors include:

- Catalyst stoichiometry : Excess AlCl3 promotes over-alkylation. A 1:1.2 molar ratio (substrate:catalyst) minimizes this.

- Reaction time : Prolonged reflux (>6 hrs) increases polycyclic byproducts.

- Workup : Quenching with ice-cold HCl prevents acid-catalyzed rearrangements. GC-MS and column chromatography are critical for isolating the target product .

Q. What strategies enhance the regioselectivity of heterocycle formation using this compound?

For synthesizing benzimidazoles or pyrazoles:

- Substituted amines : Use ortho-phenylenediamines with electron-withdrawing groups (e.g., NO2) to direct cyclization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 5-membered ring formation over larger heterocycles.

- Microwave assistance : Reduces reaction time (2–4 mins at 800 W) and improves yield by 15–20% compared to conventional heating .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Molecular docking (e.g., AutoDock Vina) evaluates interactions between the benzyloxycarbonyl group and enzyme active sites (e.g., methylthioadenosine phosphorylase, MTAP). Key steps:

- Ligand preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).

- Binding affinity analysis : Identify hydrogen bonds between the carbonyl group and residues like Arg<sup>101</sup> or Tyr<sup>157</sup>.

- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values from enzymatic assays .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Scale-up challenges include:

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during benzyloxycarbonyl group introduction.

- Purification : Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures).

- Storage stability : Store at 2–8°C under argon to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH) assess degradation kinetics .

Data Contradiction Analysis

Q. Why do reported melting points for derivatives vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) due to solvent evaporation rates.

- Impurities : Residual solvents (e.g., EtOAc) lower observed melting points.

- Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield ±2°C differences. Consistently report DSC data with heating rates of 10°C/min .

Q. How can conflicting reactivity data in AlCl3-catalyzed reactions be resolved?

Contradictory outcomes (e.g., anthracene vs. indanone formation) stem from:

- Substrate ratios : Excess benzene favors ethylbenzene, while stoichiometric ratios promote cyclization.

- Catalyst activation : Freshly sublimed AlCl3 vs. aged samples with moisture content. Replicate experiments under inert conditions (glovebox) and characterize intermediates via <sup>13</sup>C NMR .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in aqueous environments?

Q. How is the compound’s purity validated for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.